molecular formula C13H14N4O B2955545 {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 923171-33-9

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile

Cat. No.: B2955545
CAS No.: 923171-33-9
M. Wt: 242.282
InChI Key: ZUIVIMANAQHMGC-UHFFFAOYSA-N
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Description

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.282 g/mol. This compound features a furan ring substituted with a 4-methylpiperazin-1-yl group and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves multiple steps, starting with the formation of the furan ring. One common approach is to start with a suitable furan derivative and introduce the 4-methylpiperazin-1-yl group through nucleophilic substitution reactions. The propanedinitrile group can then be introduced through subsequent reactions, often involving the use of cyanide reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxygen-containing derivatives.

  • Reduction: : The nitrile groups can be reduced to form amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the furan ring or the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

  • Reduction: : Reduction of the nitrile groups can produce primary amines.

  • Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be explored for its effects on various biological targets.

  • Medicine: : It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : The compound might find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors that interact with the compound, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can be compared to other similar compounds, such as:

  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline: : This compound has a similar piperazine group but differs in the presence of a nitro group instead of a furan ring.

  • 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide: : This compound features a similar furan ring and piperazine group but has a carboxamide group instead of nitrile groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIVIMANAQHMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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